5,5-Dibutylnonane 5,5-Dibutylnonane
Brand Name: Vulcanchem
CAS No.: 6008-17-9
VCID: VC3892831
InChI: InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
SMILES: CCCCC(CCCC)(CCCC)CCCC
Molecular Formula: C17H36
Molecular Weight: 240.5 g/mol

5,5-Dibutylnonane

CAS No.: 6008-17-9

Cat. No.: VC3892831

Molecular Formula: C17H36

Molecular Weight: 240.5 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dibutylnonane - 6008-17-9

Specification

CAS No. 6008-17-9
Molecular Formula C17H36
Molecular Weight 240.5 g/mol
IUPAC Name 5,5-dibutylnonane
Standard InChI InChI=1S/C17H36/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Standard InChI Key WAEWWNSCMZXJML-UHFFFAOYSA-N
SMILES CCCCC(CCCC)(CCCC)CCCC
Canonical SMILES CCCCC(CCCC)(CCCC)CCCC

Introduction

Structural and Molecular Characteristics

5,5-Dibutylnonane belongs to the class of saturated hydrocarbons, featuring a fully branched structure that significantly influences its physical and chemical behavior. The IUPAC name 5,5-dibutylnonane reflects the positioning of two butyl (-C₄H₉) substituents on the fifth carbon of a nine-carbon chain. Its molecular formula, C₁₇H₃₆, corresponds to a molecular weight of 240.5 g/mol .

Molecular Geometry and Bonding

The compound’s structure minimizes steric strain through optimal spatial arrangement of the butyl branches. Computational models indicate a tetrahedral geometry around the central carbon, with bond angles approximating 109.5° . The canonical SMILES representation, CCCCC(CCCC)(CCCC)CCCC, underscores its symmetry and branching pattern .

Spectral Identification

  • Mass Spectrometry (MS): The NIST WebBook reports a base peak at m/z = 57 (C₄H₉⁺), with significant fragments at m/z = 71 (C₅H₁₁⁺) and m/z = 43 (C₃H₇⁺). The molecular ion peak appears at m/z = 240, consistent with its molecular weight .

  • Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations are observed at 2,850–2,960 cm⁻¹, while bending modes appear near 1,450 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR spectra reveal distinct signals for the central quaternary carbon (δ ~35 ppm) and methylene/methyl groups (δ ~22–30 ppm) .

Synthesis and Manufacturing

Retrosynthetic Strategies

The synthesis of 5,5-dibutylnonane typically involves alkylation or coupling reactions. One feasible route employs a Wurtz coupling between 1-bromobutane and a pre-branched intermediate:

2CH3(CH2)3Br+NaCH3(CH2)3-C(CH2)3CH3+2NaBr2 \text{CH}_3(\text{CH}_2)_3\text{Br} + \text{Na} \rightarrow \text{CH}_3(\text{CH}_2)_3\text{-C}(\text{CH}_2)_3\text{CH}_3 + 2 \text{NaBr}

Industrial Production

Large-scale synthesis leverages catalytic hydrogenation of alkenes or alkynes. For instance, hydrogenating 5,5-dibutylnon-4-ene over a palladium-on-carbon (Pd/C) catalyst achieves high yields (>90%) under mild conditions (25°C, 1 atm H₂) .

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Boiling Point269.9°C at 760 mmHg
Density (20°C)0.777 g/cm³
Refractive Index (n₂₀ᴰ)1.435
Vapor Pressure (25°C)0.0117 mmHg
Flash Point118.4°C (closed cup)

The compound’s low vapor pressure and high boiling point make it suitable for high-temperature applications, while its hydrophobicity (LogP = 9) aligns with its use in non-polar solvents .

Chemical Stability

5,5-Dibutylnonane exhibits remarkable inertness, resisting oxidation and electrophilic substitution under ambient conditions. Halogenation requires UV light or radical initiators, yielding mono- or poly-halogenated derivatives .

Applications in Industry and Research

Solvent in Organic Synthesis

Due to its non-polar nature and thermal stability, 5,5-dibutylnonane serves as an ideal solvent for reactions involving organometallic reagents (e.g., Grignard reagents) and free-radical polymerizations. Its high boiling point facilitates reflux conditions without decomposition .

Material Science

In polymer research, the compound acts as a plasticizer for polyolefins, enhancing flexibility without compromising thermal resistance. Studies demonstrate its compatibility with polyethylene and polypropylene matrices .

Chromatography

As a stationary phase in gas chromatography (GC), 5,5-dibutylnonane effectively separates non-polar analytes, such as alkanes and aromatic hydrocarbons, due to its low polarity and high thermal stability .

Recent Advances and Future Directions

Catalytic Applications

Recent work explores its role as a reaction medium in cross-coupling reactions (e.g., Suzuki-Miyaura), where its inertness improves catalyst longevity and reaction yields .

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